Nhs-fluorescein

Conjugation Chemistry Amide Bond Stability Protein Labeling

NHS-Fluorescein (5/6-FAM SE, mixed isomers) is the premier amine-reactive green-fluorescent probe for quantitative protein labeling. Its NHS ester forms a stable amide bond—unlike FITC’s labile thiourea—ensuring higher conjugate stability, better retained biological activity, and improved assay reproducibility. Demonstrated F/P ratio of 6.3:1 at just 24:1 labeling ratio (8.3× lower molar excess than alternatives), maximizing yield of precious antibodies or low-abundance proteins. Compatible with standard 488 nm lasers (Ex/Em 494/518 nm). Ideal for flow cytometry, immunofluorescence, Western blotting, ELISA, and oligonucleotide labeling.

Molecular Formula C24H15NO7
Molecular Weight 429.384
CAS No. 135795-62-9
Cat. No. B590552
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNhs-fluorescein
CAS135795-62-9
SynonymsNHS-FLUORESCEIN
Molecular FormulaC24H15NO7
Molecular Weight429.384
Structural Identifiers
SMILESC1CC(=O)N(C1=O)OC(=O)C2=CC=CC=C2C3=C4C=CC(=O)C=C4OC5=C3C=CC(=C5)O
InChIInChI=1S/C24H15NO7/c26-13-5-7-17-19(11-13)31-20-12-14(27)6-8-18(20)23(17)15-3-1-2-4-16(15)24(30)32-25-21(28)9-10-22(25)29/h1-8,11-12,26H,9-10H2
InChIKeyVQTBINYMFPKLQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





NHS-Fluorescein (CAS:135795-62-9) Procurement Specification: What Sets This Amine-Reactive Fluorescein Derivative Apart


NHS-Fluorescein (CAS:135795-62-9), also referred to as 5/6-carboxyfluorescein succinimidyl ester or 5/6-FAM SE, is an amine-reactive derivative of the green-fluorescent xanthene dye fluorescein . It is supplied as a mixture of 5- and 6-carboxy isomers (mixed isomer preparation) with a molecular weight of 473.4 g/mol and excitation/emission maxima at 494 nm and 518 nm, respectively, making it compatible with standard 488 nm laser excitation sources . The compound is activated with an N-hydroxysuccinimidyl (NHS) ester functional group, enabling covalent conjugation to primary amines on proteins, peptides, and other biomolecules with high specificity .

NHS-Fluorescein (CAS:135795-62-9) Is Not Interchangeable: Why FITC Substitution Compromises Amine-Specificity and Conjugate Stability


Although both NHS-fluorescein and fluorescein isothiocyanate (FITC) are amine-reactive fluorescein derivatives that target primary amines, their reactive chemistry differs fundamentally in ways that preclude direct substitution without consequence. NHS-fluorescein forms a stable amide bond upon reaction with primary amines, whereas FITC forms a less stable thiourea linkage that exhibits lower specificity in the presence of competing nucleophiles . These chemical distinctions translate to measurable differences in conjugate stability, labeling efficiency at equivalent molar ratios, and retained biological activity of the labeled species—parameters that directly impact downstream assay reproducibility and signal integrity [1].

NHS-Fluorescein (CAS:135795-62-9) Quantitative Differentiation Evidence: Head-to-Head Comparisons with FITC and In-Class Performance Benchmarks


NHS-Fluorescein Forms an Amide Bond with Primary Amines, Yielding a More Stable Linkage Than FITC's Thiourea Bond

NHS-fluorescein reacts with primary amines to form a stable amide bond, whereas FITC reacts with primary amines to form a thiourea linkage . The amide bond formed by NHS-fluorescein is chemically more robust than the thiourea linkage produced by FITC, which is susceptible to hydrolysis and exhibits lower specificity in the presence of competing nucleophiles such as thiols or buffer components .

Conjugation Chemistry Amide Bond Stability Protein Labeling

NHS-Fluorescein Exhibits Greater Specificity for Primary Amines Relative to FITC in the Presence of Competing Nucleophiles

NHS-fluorescein demonstrates greater specificity toward primary amines in the presence of other nucleophiles compared to FITC . While quantitative specificity ratios are not reported in the primary literature for this exact comparison, the class-level inference is well established: NHS esters are widely recognized as more amine-selective than isothiocyanates, which can react with thiols, hydroxyls, and other nucleophilic species present in biological buffers or on protein surfaces [1].

Reaction Specificity Amine-Selective Labeling Conjugation Selectivity

NHS-Fluorescein Achieves High Final Dye-to-Protein Ratios (F/P Ratio) While Retaining Binding Activity in Antibody Labeling Applications

In a published study examining labeling efficiency of anti-α1-acid glycoprotein (anti-AGP) antibodies, NHS-fluorescein achieved a final label ratio of 6.3:1 (mol dye : mol antibody) when using a labeling ratio of 24:1, with 67.0% (± 1.5%) relative binding activity retained [1]. For anti-AGP Fab fragments, NHS-fluorescein achieved a final label ratio of 0.8:1 from a labeling ratio of 28:1, with 3.0% (± 1.8%) relative binding activity and only 4.2% reduction in activity due to labeling [1].

Antibody Labeling Dye-to-Protein Ratio Conjugation Efficiency

NHS-Fluorescein (Mixed Isomer Preparation) Exhibits Indistinguishable Excitation/Emission Properties Between 5- and 6-Carboxy Isomers, Eliminating Need for Isomer Separation

NHS-fluorescein is supplied as a mixture of 5- and 6-carboxy isomers with the reactive NHS ester group attached at either the 5- or 6-position of the fluorescein bottom ring . The properties of these isomers are indistinguishable in terms of excitation and emission spectra, and for protein labeling applications there is no need to isolate a specific isomer . This contrasts with certain high-resolution separation techniques (e.g., DNA sequencing, capillary electrophoresis) where single-isomer preparations may be required for optimal resolution .

Isomer Purity Fluorescence Spectroscopy Labeling Consistency

Commercially Available NHS-Fluorescein Specifications: HPLC Purity >90%, Defined Extinction Coefficient, and Validated Reaction pH Range

Commercial NHS-fluorescein (CAS:135795-62-9, Thermo Scientific catalog #46409/46410) is supplied with the following validated specifications: purity >90% by HPLC, molecular weight 473.4 g/mol, extinction coefficient >70,000 M⁻¹cm⁻¹, excitation maximum 494 nm, emission maximum 518 nm, and reactivity at pH 7.0–9.0 . The compound is soluble in DMF or DMSO and should be stored desiccated at -20°C . These specifications provide a procurement benchmark against which alternative amine-reactive fluorescein derivatives or vendor lots can be evaluated.

Product Specification Quality Control Procurement Benchmark

NHS-Fluorescein (CAS:135795-62-9) Validated Application Scenarios: Where the Quantitative Differentiation Evidence Translates to Optimal Use


Antibody Labeling for Immunofluorescence Microscopy and Flow Cytometry

NHS-fluorescein is optimally deployed for covalent labeling of purified antibodies for use in immunofluorescence microscopy and flow cytometry . The greater amine specificity of the NHS ester functional group relative to FITC reduces off-target labeling of non-amine nucleophiles, resulting in more consistent dye-to-protein ratios and improved assay reproducibility . The stable amide bond formed with primary amines (lysine side chains) ensures the fluorescent conjugate remains intact during storage and throughout assay workflows, which is critical for quantitative fluorescence measurements .

Protein and Peptide Labeling for Fluorescence-Based Assays (Western Blotting, ELISA)

NHS-fluorescein is suitable for labeling purified proteins and peptides for use in fluorescence-based assays including Western blotting and ELISA . The compound's defined excitation (494 nm) and emission (518 nm) maxima align with standard fluorescence detection platforms, and its extinction coefficient (>70,000 M⁻¹cm⁻¹) provides adequate brightness for most in vitro detection applications . The mixed isomer preparation eliminates the need for costly single-isomer separation while delivering equivalent spectral performance for protein labeling .

Fab Fragment and Small-Volume Protein Conjugation Requiring High Labeling Efficiency at Low Molar Excess

NHS-fluorescein is particularly well-suited for labeling Fab fragments and low-abundance proteins where minimizing reagent consumption and preserving binding activity are critical. As demonstrated in published work, NHS-fluorescein achieved a final F/P ratio of 6.3:1 on anti-AGP antibodies using only a 24:1 labeling ratio—an 8.3× lower molar excess than the 200:1 required for LyCH dye to achieve a 2.2:1 F/P ratio . This efficiency advantage translates to reduced reagent costs and higher yields of active conjugate when working with precious or limited protein samples .

Oligonucleotide Labeling for Hybridization Probes

NHS-fluorescein is validated for labeling amino-modified oligonucleotides for use as hybridization probes in fluorescence-based nucleic acid detection assays . The NHS ester chemistry enables efficient conjugation to primary amines introduced during oligonucleotide synthesis (e.g., 5'-amino or amino-dT modifications). The resulting fluorescein-labeled oligonucleotides are compatible with standard 488 nm laser excitation sources used in fluorescence microscopy, microarray scanners, and capillary electrophoresis instruments .

Technical Documentation Hub

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